2,7-Dimethyl-1H-benzo[d]imidazole

Medicinal Chemistry Physicochemical Profiling Drug Design

2,7-Dimethyl-1H-benzo[d]imidazole (CAS 23291-66-9) is a heterocyclic aromatic compound belonging to the benzimidazole class, defined by its C9H10N2 molecular formula and a molecular weight of 146.19 g/mol. Its structure features two methyl substituents specifically at the 2- and 7-positions of the fused bicyclic system, which differentiate it from other dimethyl isomers like 2,4-, 2,5-, and 5,6-dimethylbenzimidazole.

Molecular Formula C9H10N2
Molecular Weight 146.193
CAS No. 23291-66-9
Cat. No. B2823866
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,7-Dimethyl-1H-benzo[d]imidazole
CAS23291-66-9
Molecular FormulaC9H10N2
Molecular Weight146.193
Structural Identifiers
SMILESCC1=C2C(=CC=C1)NC(=N2)C
InChIInChI=1S/C9H10N2/c1-6-4-3-5-8-9(6)11-7(2)10-8/h3-5H,1-2H3,(H,10,11)
InChIKeyNYXKVDPOWQTTNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2,7-Dimethyl-1H-benzo[d]imidazole (CAS 23291-66-9): A Specialized Methylated Benzimidazole Building Block


2,7-Dimethyl-1H-benzo[d]imidazole (CAS 23291-66-9) is a heterocyclic aromatic compound belonging to the benzimidazole class, defined by its C9H10N2 molecular formula and a molecular weight of 146.19 g/mol [1]. Its structure features two methyl substituents specifically at the 2- and 7-positions of the fused bicyclic system, which differentiate it from other dimethyl isomers like 2,4-, 2,5-, and 5,6-dimethylbenzimidazole . This compound is primarily utilized as a key intermediate and building block in medicinal chemistry research, with commercial availability typically at 95-97% purity . The specific 2,7-substitution pattern imparts distinct physicochemical properties, such as increased basicity (calculated pKa ~6.2) compared to the parent benzimidazole (pKa 5.5), influencing its behavior in synthetic and biological systems .

Why 2,7-Dimethyl-1H-benzo[d]imidazole Cannot Be Casually Substituted with Other Dimethylbenzimidazole Isomers


Substituting 2,7-Dimethyl-1H-benzo[d]imidazole with a different dimethylbenzimidazole isomer (e.g., 2,4-, 2,5-, 5,6-dimethyl) or the unsubstituted parent is not scientifically valid due to significant differences in electronic and steric properties. The position of methyl groups on the benzimidazole core directly impacts its calculated pKa (conjugate acid) and lipophilicity (logP) . For example, the electron-donating methyl groups at the 2- and 7-positions increase the compound's basicity relative to unsubstituted benzimidazole, a change that alters its protonation state under physiological or catalytic conditions, directly affecting solubility, membrane permeability, and metal-coordination behavior [1]. In corrosion inhibition studies, the substitution pattern on the benzimidazole ring is a key determinant of adsorption efficacy on metal surfaces, meaning an isomer cannot be assumed to provide equivalent protection [2].

2,7-Dimethyl-1H-benzo[d]imidazole: Quantifiable Evidence for Scientific Differentiation


Distinct Physicochemical Properties: Increased Basicity and Lipophilicity Compared to Unsubstituted Benzimidazole

2,7-Dimethyl-1H-benzo[d]imidazole exhibits quantifiable differences in basicity and lipophilicity relative to its unsubstituted parent compound, benzimidazole. The calculated pKa of its conjugate acid is higher, and its logP is greater, which can influence its behavior in both synthetic and biological applications. These differences are attributed to the electron-donating effect of the methyl substituents .

Medicinal Chemistry Physicochemical Profiling Drug Design

Commercial Availability and Purity: High Purity Specification for Research-Grade Procurement

For procurement decisions, the commercial availability of 2,7-Dimethyl-1H-benzo[d]imidazole with specified purity is a critical differentiator from less common or custom-synthesis-only isomers. Reputable vendors offer this compound with a minimum purity of 95%, as determined by High-Performance Liquid Chromatography (HPLC), with some suppliers providing up to 97% purity . This contrasts with more esoteric dimethylbenzimidazole isomers which may require time-consuming and costly custom synthesis.

Chemical Procurement Synthesis Quality Control

Crystallographic Characterization: A Defined Solid-State Structure for Rational Design

The crystal structure of 2,7-Dimethyl-1H-benzo[d]imidazole has been experimentally determined and refined via X-ray diffraction methods to an R-value of 0.050, providing high-confidence data on its solid-state conformation [1]. The study reveals that the benzimidazole ring system is inclined to the benzene ring by 78.04°, and details specific hydrogen bonding and π–π interactions that govern its packing [1][2]. In contrast, structural data for other specific dimethyl isomers may not be publicly available or may show different packing motifs.

Structural Biology Crystallography Computational Chemistry

Optimal Research Scenarios for Procuring 2,7-Dimethyl-1H-benzo[d]imidazole (CAS 23291-66-9)


Medicinal Chemistry: A Preferred Core Scaffold for CNS-Targeted Library Synthesis

Based on its calculated logP of ~2.1, 2,7-Dimethyl-1H-benzo[d]imidazole falls within the favorable lipophilicity range for crossing the blood-brain barrier . When designing compound libraries for central nervous system (CNS) targets, this specific isomer can be prioritized over less lipophilic analogs (e.g., unsubstituted benzimidazole) or more hydrophilic derivatives. Its unique 2,7-substitution pattern offers a steric and electronic profile distinct from other commercially available methylated benzimidazoles, providing a valuable vector for exploring chemical space in CNS drug discovery programs.

Crystallography and Computational Chemistry: Building a Robust Model for Molecular Docking

The availability of a well-refined, experimentally determined crystal structure (R=0.050) makes 2,7-Dimethyl-1H-benzo[d]imidazole an ideal starting point for structure-based drug design [1]. Researchers can use this high-quality structural data to build accurate computational models for docking studies, molecular dynamics simulations, and quantum mechanical calculations. This contrasts with using lower-quality or predicted structures for other isomers, which can introduce significant error into computational workflows and lead to spurious SAR interpretations.

Synthetic Methodology Development: Using a Sterically Hindered Building Block to Test Reaction Scope

The presence of a methyl group adjacent to the N-1 position on the benzimidazole ring (the 7-position) introduces a degree of steric hindrance not found in isomers like 2,5- or 2,6-dimethylbenzimidazole. This makes 2,7-Dimethyl-1H-benzo[d]imidazole a useful substrate for probing the steric tolerance of new synthetic methods, such as N-arylation or C-H activation reactions [2]. Success with this more hindered isomer can demonstrate the robustness and broad applicability of a novel catalytic protocol.

Material Science: A Ligand with Distinct Electronic Properties for Coordination Chemistry

The electron-donating methyl groups of 2,7-Dimethyl-1H-benzo[d]imidazole increase its basicity compared to benzimidazole, affecting its metal-binding affinity and the electronic properties of resulting complexes [3]. This makes it a distinct ligand candidate for designing new catalysts or functional materials, such as in corrosion inhibition studies where the substitution pattern directly influences adsorption efficacy on metal surfaces [4]. Researchers exploring structure-property relationships in metal-organic frameworks (MOFs) or organometallic catalysts can utilize this compound to fine-tune electronic effects.

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